molecular formula C14H18ClNO3 B2452799 Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate CAS No. 2411311-15-2

Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate

Cat. No. B2452799
CAS RN: 2411311-15-2
M. Wt: 283.75
InChI Key: LMWIQBTWMFMVHT-UHFFFAOYSA-N
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Description

“Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate” is a complex organic compound. It is an ester, which is a class of compounds characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom . The second oxygen atom is then joined to an alkyl or an aryl group .


Synthesis Analysis

The synthesis of esters like “this compound” often involves a condensation reaction . In a condensation reaction, a pair of molecules join together, giving off a small, very stable molecule like H2O or HCl .


Molecular Structure Analysis

Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of “this compound” would follow this general formula .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of reactions. One such reaction is hydrolysis, which is the splitting with water . The hydrolysis of esters is catalyzed by either an acid or a base .

properties

IUPAC Name

methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-10(16-13(17)9-15)12(14(18)19-2)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWIQBTWMFMVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=CC=C1)C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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